molecular formula C20H15ClN2O2 B290837 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide

2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide

货号 B290837
分子量: 350.8 g/mol
InChI 键: USRLCHIWOGCMKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide, also known as GNE-7915, is a novel small molecule inhibitor that targets the enzyme N-acetylglucosamine-6-sulfatase (GNS). GNS is involved in the degradation of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and play a crucial role in various physiological processes. GNE-7915 has shown promising results in preclinical studies as a potential therapeutic agent for lysosomal storage disorders (LSDs) and other diseases associated with abnormal GAG accumulation.

作用机制

2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide works by inhibiting the activity of GNS, which is responsible for the degradation of sulfated GAGs. By inhibiting GNS, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide reduces the breakdown of GAGs and promotes their accumulation in lysosomes. This leads to the activation of lysosomal exocytosis and subsequent release of GAGs into the extracellular space, where they can be degraded by other enzymes. This mechanism of action is different from other GAG-degrading enzymes inhibitors, such as enzyme replacement therapies, which require direct delivery of the missing enzyme to lysosomes.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been shown to reduce GAG accumulation in various tissues, including the brain, liver, and spleen, in preclinical models of LSDs. This leads to the normalization of lysosomal pH and the reduction of lysosomal enlargement and dysfunction. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has also been shown to reduce neuroinflammation and improve motor deficits in MPS IIIA and IIIB mice. In addition, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in vitro and in vivo.

实验室实验的优点和局限性

2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has several advantages as a tool compound for studying GAG metabolism and LSDs. It has a high potency and selectivity for GNS, which allows for precise inhibition of this enzyme without affecting other GAG-degrading enzymes. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has also been shown to be effective in reducing GAG accumulation in various tissues, including the brain, which is a challenging target for many other therapeutic approaches. However, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has some limitations as a tool compound, such as its low solubility and stability, which may affect its pharmacokinetics and bioavailability in vivo. In addition, 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has not been tested in clinical trials yet, and its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for the development and application of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide. One direction is to optimize the pharmacokinetics and bioavailability of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide to improve its efficacy and safety in vivo. This could be achieved by modifying the chemical structure of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide or developing prodrug formulations. Another direction is to investigate the potential of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide as a therapeutic agent for other diseases associated with abnormal GAG accumulation, such as neurodegenerative disorders and cancer. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide could also be used as a tool compound for studying GAG metabolism and lysosomal function in various cellular and animal models. Finally, the development of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide analogs with improved potency, selectivity, and pharmacokinetics could lead to the discovery of novel therapeutic agents for LSDs and other diseases.

合成方法

The synthesis of 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-pyridinemethanol to produce 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide. The overall yield of the synthesis is around 30%.

科学研究应用

2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been extensively studied in preclinical models of LSDs, such as mucopolysaccharidosis type IIIA (MPS IIIA) and type IIIB (MPS IIIB). These diseases are caused by mutations in genes encoding enzymes involved in GAG metabolism, leading to the accumulation of GAGs in lysosomes and subsequent cellular dysfunction. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has been shown to reduce GAG accumulation in various tissues, including the brain, and improve various disease-related phenotypes, such as neuroinflammation and motor deficits. 2-(4-chlorobenzoyl)-N-(4-pyridinylmethyl)benzamide has also been investigated as a potential treatment for other diseases associated with abnormal GAG accumulation, such as idiopathic pulmonary fibrosis and osteoarthritis.

属性

分子式

C20H15ClN2O2

分子量

350.8 g/mol

IUPAC 名称

2-(4-chlorobenzoyl)-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H15ClN2O2/c21-16-7-5-15(6-8-16)19(24)17-3-1-2-4-18(17)20(25)23-13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)

InChI 键

USRLCHIWOGCMKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3

规范 SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。